molecular formula C10H17FN4O B13220687 ({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Cat. No.: B13220687
M. Wt: 228.27 g/mol
InChI Key: GOPMEIBTYUOAEH-UHFFFAOYSA-N
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Description

The compound ({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a complex organic molecule that features a pyrrolidine ring substituted with a fluoro group and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine typically involves multiple stepsThe reaction conditions often involve the use of specific reagents such as N,N-dimethylmethylene ammonium chloride in acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid (MsOH) for oxidation and hydrazine for reduction . The conditions typically involve controlled temperatures and the use of solvents such as methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for

Properties

Molecular Formula

C10H17FN4O

Molecular Weight

228.27 g/mol

IUPAC Name

1-[4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine

InChI

InChI=1S/C10H17FN4O/c1-7-13-10(14-16-7)6-15-5-8(11)3-9(15)4-12-2/h8-9,12H,3-6H2,1-2H3

InChI Key

GOPMEIBTYUOAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CC(CC2CNC)F

Origin of Product

United States

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